tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl ester group and a hydroxyimino functional group attached to a piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl 4-piperidone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation and pain, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate is unique due to its hydroxyimino functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industrial processes .
Biologische Aktivität
Overview
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate is a synthetic compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol. This compound features a hydroxyimino functional group, which contributes to its unique chemical reactivity and potential biological activities. Research indicates that it may have applications in medicinal chemistry, particularly in enzyme inhibition and therapeutic contexts.
Synthesis Methods:
The synthesis of this compound typically involves the reaction of tert-butyl 4-piperidone with hydroxylamine hydrochloride, often facilitated by a base like sodium acetate in an organic solvent such as ethanol or methanol under reflux conditions. This method allows for the formation of the hydroxyimino group, which is crucial for the compound's biological activity.
Chemical Structure:
The compound's structure includes:
- tert-butyl group : Enhances lipophilicity.
- Piperidine ring : Provides a basic nitrogen atom that can interact with biological targets.
- Hydroxyimino group : Imparts unique reactivity and potential for hydrogen bonding with proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds with target proteins, potentially leading to inhibition or alteration of their functions. This mechanism suggests possible applications in treating conditions related to inflammation and pain.
Enzyme Inhibition
Recent studies have explored the compound's potential as an enzyme inhibitor. For instance, it has been investigated for its inhibitory effects on various enzymes involved in metabolic pathways, including those relevant to disease processes like tuberculosis. In one study, piperidine derivatives similar to this compound showed promising results as inhibitors of MenA, an enzyme critical for bacterial survival .
Research Findings
Case Studies
- Antimycobacterial Activity : A study focused on structure-activity relationships (SAR) revealed that certain piperidine derivatives exhibited significant antimycobacterial activity, suggesting that this compound could be a valuable lead compound for developing new treatments against tuberculosis .
- Antiviral Potential : Research into N-Heterocycles indicated that compounds similar to this compound demonstrated effective inhibition of respiratory syncytial virus (RSV), highlighting its potential as an antiviral agent .
Eigenschaften
IUPAC Name |
tert-butyl 4-hydroxyiminopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-4-8(11-14)5-7-12/h14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLQTMSUZKHEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573003 | |
Record name | tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150008-24-5 | |
Record name | tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.